Non-Planar Crystal Conformation Distinct from Para-Isomer Flat Geometry
The 3-cyanobenzamide molecule adopts a distinct, non-planar conformation in the solid state, with the amide group rotated by 21.8(1)° around the Car-Csp2 bond relative to the phenyl ring [1]. This structural feature is a direct consequence of the meta-substitution pattern and is not observed in the para-isomer, which typically adopts a more planar conformation due to the symmetric substitution [2]. This specific rotation angle was confirmed by single-crystal X-ray diffraction and corroborated by ab initio molecular orbital calculations which yielded a similar rotation angle of 22.46° for the isolated molecule [1].
| Evidence Dimension | Amide group rotation angle from the phenyl ring plane |
|---|---|
| Target Compound Data | 21.8(1)° in crystal; 22.46° calculated for gas-phase |
| Comparator Or Baseline | 4-Cyanobenzamide (para-isomer) exhibits a planar or near-planar conformation due to symmetric substitution |
| Quantified Difference | A 21.8° rotation vs. essentially 0° rotation |
| Conditions | Single-crystal X-ray diffraction at 100 K; molecular orbital calculations at the HF/6-31G(d,p) level. |
Why This Matters
The non-planar conformation directly influences crystal packing, intermolecular interactions (N-H⋯O and N-H⋯N hydrogen bonds), and resulting material properties like mechanical flexibility, which are critical for applications in advanced materials design.
- [1] Janczak, J., & Kubiak, R. (2003). From 1,3-dicyanobenzene to 3-cyanobenzamide—its molecular structure in the gas-phase and in the crystal. Journal of Molecular Structure, 644(1-3), 13-21. View Source
- [2] Ye, H., et al. (2024). Molecular stacking mode-directed mechanical compliance and room-temperature phosphorescence achieved by polymorphic 4-cyanobenzamide crystals. Chemical Engineering Journal, 480, 148057. View Source
